2-Amino-4-chloro-6-fluorobenzamide chemical properties
2-Amino-4-chloro-6-fluorobenzamide chemical properties
2-Amino-4-chloro-6-fluorobenzamide (CAS 940054-52-4): A Privileged Halogenated Scaffold in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogens is a fundamental technique for optimizing target affinity, modulating physicochemical properties, and improving metabolic stability. 2-Amino-4-chloro-6-fluorobenzamide (CAS: 940054-52-4) represents a highly specialized, dihalogenated building block. By featuring an electron-withdrawing fluorine atom and a lipophilic chlorine atom on an anthranilamide (2-aminobenzamide) core, this compound serves as a privileged scaffold—most notably as a zinc-binding group (ZBG) in Class I Histone Deacetylase (HDAC) inhibitors and as a hinge-binding motif in kinase inhibitors [1, 2].
This technical guide explores the physicochemical rationale behind its structural design, its mechanistic utility in drug discovery, and provides a self-validating synthetic workflow for its integration into complex active pharmaceutical ingredients (APIs).
Physicochemical & Structural Profiling
The utility of 2-amino-4-chloro-6-fluorobenzamide stems directly from how its substituents perturb the electronic environment of the aromatic ring.
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The 6-Fluoro Substituent: Fluorine’s high electronegativity exerts a strong inductive effect (-I), which significantly lowers the pKa of both the primary amine and the primary amide. This modulation alters the hydrogen-bonding network, often tightening the binding kinetics within target protein pockets. Furthermore, the C-F bond blocks cytochrome P450-mediated oxidation at the C6 position, enhancing metabolic stability [3].
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The 4-Chloro Substituent: Chlorine provides a balance of lipophilicity and steric bulk. It is highly effective at filling hydrophobic sub-pockets (such as the narrow channel leading to the catalytic zinc in HDAC enzymes), thereby increasing the overall binding affinity ( ΔG ) through optimized van der Waals interactions. Chemically, the C-Cl bond also provides a versatile vector for late-stage transition-metal-catalyzed cross-coupling.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-Amino-4-chloro-6-fluorobenzamide |
| CAS Registry Number | 940054-52-4 |
| Molecular Formula | C 7 H 6 ClFN 2 O |
| Molecular Weight | 188.59 g/mol |
| Melting Point | 142–145 °C |
| Hydrogen Bond Donors | 2 (Amine, Amide) |
| Hydrogen Bond Acceptors | 3 (Carbonyl oxygen, F, Cl) |
| Structural Classification | Dihalogenated Anthranilamide / Benzamide |
Mechanistic Utility in Drug Design
Class I HDAC Inhibition (The Zinc-Binding Group)
Unsubstituted 2-aminobenzamides (e.g., Entinostat, Mocetinostat) are well-documented Class I-selective HDAC inhibitors [4]. They function by penetrating the deep catalytic pocket of the HDAC enzyme, where the ortho-amino and amide groups act as a bidentate ligand to chelate the catalytic Zn2+ ion.
When utilizing 2-amino-4-chloro-6-fluorobenzamide as the ZBG, the dihalogenation provides a distinct advantage. The 6-fluoro group restricts the dihedral angle of the amide, pre-organizing the molecule into the bioactive conformation required for optimal zinc chelation. Concurrently, the 4-chloro group engages with the hydrophobic residues lining the "foot pocket" of HDAC1/2/3, driving isoform selectivity and increasing potency into the low nanomolar range [2].
Kinase Hinge-Binding Motif
In the realm of oncology, the 2-aminobenzamide core is frequently deployed to target the ATP-binding site of kinases (e.g., FAK, ALK, and VEGFR) [5]. The amide carbonyl and the primary amine form critical hydrogen bonds with the backbone amides of the kinase hinge region. The 4-chloro and 6-fluoro substituents project into the solvent-exposed region or adjacent hydrophobic pockets, preventing off-target binding and improving the compound's overall pharmacokinetic (PK) profile.
Pathway Visualization: Mechanism of Action
To illustrate the downstream biological impact of incorporating this scaffold into an API, the following diagram maps the cellular pathway of a 2-amino-4-chloro-6-fluorobenzamide-derived HDAC inhibitor.
Fig 1: Mechanistic pathway of 2-aminobenzamide-derived Class I HDAC inhibitors in tumor suppression.
Experimental Workflow: Synthesis & Integration Protocol
Coupling 2-amino-4-chloro-6-fluorobenzamide to a linker-carboxylic acid (to build a complete targeted inhibitor) presents a specific synthetic challenge: the primary amine is poorly nucleophilic due to the robust electron-withdrawing effects of the ortho-fluoro and para-chloro groups. Standard peptide coupling reagents (like EDC/HOBt) often fail or result in poor yields.
The following self-validating protocol utilizes in situ acid chloride generation to overcome this electronic deactivation.
Protocol: Acylation of 2-Amino-4-chloro-6-fluorobenzamide via Ghosez's Reagent
Objective: To form an amide bond between a target linker-carboxylic acid and the deactivated amine of 2-amino-4-chloro-6-fluorobenzamide.
Materials:
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Linker-Carboxylic Acid (1.0 equiv)
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2-Amino-4-chloro-6-fluorobenzamide (1.1 equiv)
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1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) (1.2 equiv)
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N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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Activation of the Carboxylic Acid:
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Action: Dissolve the Linker-Carboxylic Acid in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C.
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Action: Dropwise, add Ghosez's Reagent. Stir for 1 hour at room temperature.
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Causality: Ghosez's reagent converts the carboxylic acid into a highly reactive acid chloride under strictly neutral conditions, preventing the degradation of sensitive functional groups that might occur with thionyl chloride ( SOCl2 ).
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Nucleophilic Addition:
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Action: In a separate vial, dissolve 2-amino-4-chloro-6-fluorobenzamide and DIPEA in anhydrous DCM.
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Action: Add this solution dropwise to the acid chloride mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
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Causality: The highly reactive acid chloride overcomes the poor nucleophilicity of the dihalogenated aniline. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the aniline, which would halt the reaction.
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Self-Validation Checkpoint (LC-MS):
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Action: Withdraw a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS.
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Validation: Confirm the disappearance of the starting material mass ( [M+H]+=189.0 ) and the appearance of the desired product mass. If unreacted starting material remains, elevate the temperature to 40 °C for 4 hours.
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Workup and Purification:
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Action: Quench the reaction with saturated aqueous NaHCO3 . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Action: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
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Analytical Confirmation (NMR):
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Validation: Perform 1H -NMR (in DMSO- d6 ). The success of the coupling is validated by the disappearance of the broad singlet corresponding to the primary amine ( ∼6.5 ppm) and the appearance of a new, downfield secondary amide proton signal ( ∼9.5−10.5 ppm). The characteristic coupling constants of the fluorine atom to the aromatic protons ( JH−F ) will remain intact.
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References
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Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity Source: MDPI (Pharmaceuticals) URL:[Link]
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Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich's Ataxia Patient iPSC-Derived Neural Stem Cells Source: ACS Publications (Journal of Proteome Research) URL:[Link]
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Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides Source: MDPI (Molecules) URL:[Link]
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Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia Source: PMC - NIH (Frontiers in Neurology) URL:[Link]
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Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents Source: PMC - NIH (RSC Advances) URL:[Link]
